Methyl 4-(4-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate
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Overview
Description
Methyl 4-(4-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate is a chemical compound with the molecular formula C15H10FNO2S. It is a member of the thienopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzaldehyde with thiophene-2-carboxylic acid, followed by cyclization with ammonia and subsequent esterification .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include various substituted thienopyridines, amines, and sulfoxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-(4-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thienopyridine derivatives.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 4-(4-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-c]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Fluorophenyl derivatives: Compounds with a fluorophenyl group often have enhanced biological activity due to the presence of the fluorine atom.
Uniqueness
Methyl 4-(4-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate is unique due to its specific combination of a thienopyridine core and a fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C15H10FNO2S |
---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
methyl 4-(4-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C15H10FNO2S/c1-19-15(18)12-8-13-11(6-7-20-13)14(17-12)9-2-4-10(16)5-3-9/h2-8H,1H3 |
InChI Key |
MDWIHDNPZGTPPP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C2C=CSC2=C1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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